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Abstract
Trioctylamine (TOA), a tertiary aliphatic amine with the CAS number 1116-76-3, is a versatile

and widely utilized chemical compound in various industrial and research applications. This

technical guide provides an in-depth overview of its core properties, synthesis, and significant

applications, with a particular focus on its role in solvent extraction and as an intermediate in

pharmaceutical synthesis. This document adheres to stringent data presentation standards,

including detailed experimental protocols and mandatory visualizations, to serve as a valuable

resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties
Trioctylamine is a clear, colorless to pale yellow oily liquid with a characteristic amine odor.[1]

It is a long-chain tertiary amine, and its hydrophobic nature, conferred by the three octyl

groups, makes it highly soluble in non-polar organic solvents like chloroform, alcohols, ethers,

and hydrocarbons, while exhibiting very low solubility in water.[1][2][3] The compound is also

noted to be air-sensitive.[2]

Table 1: Physicochemical Data of Trioctylamine
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Property Value References

CAS Number 1116-76-3 [2]

EC Number 214-242-1 [2]

Molecular Formula C₂₄H₅₁N [2]

Molecular Weight 353.67 g/mol [2]

Density 0.81 g/cm³ (at 20 °C) [2][4]

Melting Point -34 °C to -39 °C [2][4]

Boiling Point
365-367 °C (at 1 atm); 164-

168 °C (at 0.7 mmHg)
[2][3]

Flash Point >110 °C (>230 °F) [2]

Ignition Temperature 315 °C [4]

Vapor Pressure <0.01 hPa (at 20 °C) [4]

Refractive Index n20/D 1.449 [2]

Water Solubility 0.050 mg/L [5]

Solubility
Miscible with chloroform,

soluble in alcohols and ethers.
[2][3]

Synthesis of Trioctylamine
The primary industrial synthesis of Trioctylamine involves the reaction of n-octyl alcohol with

ammonia in the presence of a catalyst and hydrogen.[6] Another reported method is the

catalytic hydrogenation of caprylonitrile.[6] A greener process involves the reaction of

dioctylamine with n-octyl alcohol using an alkaline earth oxide catalyst.[7]

Experimental Protocol: Synthesis from Dioctylamine
and n-Octyl Alcohol[7]
This protocol is based on the method described in patent CN107540557A.
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1. Materials and Equipment:

Dioctylamine

n-Octyl alcohol

Alkaline earth oxide catalyst

500 mL four-necked reaction flask equipped with a hydrogen circulation system and a

distillation apparatus

Nitrogen gas supply

Hydrogen gas supply

Heating mantle and temperature controller

Gas chromatograph (GC) for analysis

2. Procedure:

Charge the 500 mL reaction flask with 150 g of dioctylamine, 97.2 g of n-octyl alcohol, and 3

g of the alkaline earth oxide catalyst.

Purge the reactor with nitrogen gas, followed by hydrogen gas.

Under a hydrogen atmosphere, heat the mixture to 160-190 °C for 1 ± 0.5 hours to reduce

the catalyst.

Increase the reaction temperature to 200-230 °C.

Continuously collect the water generated during the reaction. The reaction is considered

near completion when the amount of water collected is more than 95% of the theoretical

amount and the volume of water collected in 30 minutes is less than 2% of the total.

Monitor the reaction progress by taking samples for GC analysis.

Terminate the reaction when the concentration of dioctylamine is ≤ 2% by weight.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cool the reaction mixture, allow it to settle, and then separate the crude Trioctylamine
product.

Purify the crude product by rectification to obtain the final Trioctylamine.

Reactants

Reaction Steps

Products & Purification

Dioctylamine

Charge Reactor

n-Octyl Alcohol
Alkaline Earth
Oxide Catalyst

N₂ then H₂ Purge

Catalyst Reduction
(160-190 °C)

Reaction
(200-230 °C)

Water Collection

GC Analysis

Continue if
Dioctylamine > 2%

Crude Trioctylamine

End Reaction if
Dioctylamine ≤ 2%

Rectification

Pure Trioctylamine

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b072094?utm_src=pdf-body
https://www.benchchem.com/product/b072094?utm_src=pdf-body
https://www.benchchem.com/product/b072094?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Synthesis Workflow of Trioctylamine.

Applications of Trioctylamine
Trioctylamine's unique properties make it a valuable compound in a multitude of applications.

Solvent Extraction in Hydrometallurgy
One of the most significant applications of Trioctylamine is in hydrometallurgy as a solvent

extraction agent.[8] It is particularly effective in the separation and purification of various

metals, including rare earth elements, cobalt, nickel, zirconium, and uranium, from their ores

and other aqueous solutions.[8][9][10]

The mechanism of extraction typically involves the formation of an ion-pair between the

protonated amine in the organic phase and a negatively charged metal complex in the aqueous

phase.[11] Trioctylamine acts as a liquid anion exchanger.
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Figure 2: Mechanism of Metal Extraction by Trioctylamine.

Experimental Protocol: Liquid-Liquid Extraction of
Cobalt (II)[12][13]
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This protocol describes the extraction of Co(II) from an acidic chloride medium.

1. Reagents and Solutions:

Aqueous Phase: Prepare an aqueous feed solution containing 0.01 M Co(II) from CoCl₂, 3 M

HCl, and 1.5 M KCl (as a salting-out agent).

Organic Phase: Dissolve Trioctylamine (TOA) in kerosene to achieve the desired

concentration (e.g., ranging from 0.08 M to 1.5 M).

Stripping Solution: Prepare a suitable stripping agent, such as dilute sulfuric acid, to recover

the cobalt from the organic phase.

2. Extraction Procedure:

In a separatory funnel, mix equal volumes of the aqueous and organic phases (unless

studying the effect of the organic-to-aqueous phase ratio).

Shake the mixture vigorously for a predetermined equilibration time (e.g., 10 minutes) to

ensure thorough mixing and mass transfer.

Allow the phases to separate completely.

Collect the aqueous phase (raffinate) and the organic phase (loaded organic).

Analyze the Co(II) concentration in the raffinate using a suitable analytical method, such as

UV-Visible spectrophotometry, to determine the extraction efficiency.

3. Stripping Procedure:

Take the loaded organic phase containing the Co(II)-TOA complex.

Mix it with the stripping solution in a separatory funnel.

Shake for a sufficient time to allow the cobalt to transfer back to the aqueous phase.

Separate the phases and analyze the cobalt concentration in the stripping solution.
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Figure 3: General Workflow for Solvent Extraction of Metals.

Extraction of Organic Acids
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Trioctylamine is also widely used for the reactive extraction of carboxylic acids, such as acetic,

succinic, and lactic acids, from aqueous solutions like fermentation broths.[5][12] This

application is significant in the production of bio-based chemicals. The extraction mechanism

involves an acid-base reaction where the amine neutralizes the carboxylic acid, forming an ion

pair that is soluble in the organic phase.[13]

Pharmaceutical and Chemical Synthesis
In the pharmaceutical industry, Trioctylamine serves as a versatile intermediate in the

synthesis of various active pharmaceutical ingredients (APIs).[14] Its tertiary amine functionality

allows for reactions like quaternization to produce quaternary ammonium compounds, which

have applications as phase transfer catalysts, surfactants, and have specific biological

activities.[5][14] It is also used as a solvent and an intermediate in the manufacturing of

agrochemicals, dyes, lubricant additives, and corrosion inhibitors.[5]

Toxicology and Safety
Trioctylamine is classified as a hazardous substance. It can cause skin and serious eye

irritation, as well as respiratory irritation.[2][5] There are concerns that it may damage fertility or

the unborn child and cause damage to organs through prolonged or repeated exposure.[2][5] It

is also very toxic to aquatic life with long-lasting effects.[2][5]

Table 2: GHS Hazard Information for Trioctylamine
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Hazard Statement Code Description References

Skin Irritation H315 Causes skin irritation. [2][15]

Eye Irritation H319
Causes serious eye

irritation.
[2][15]

Respiratory Irritation H335
May cause respiratory

irritation.
[2]

Reproductive Toxicity H360
May damage fertility

or the unborn child.
[15]

Specific Target Organ

Toxicity (Repeated

Exposure)

H372

Causes damage to

organs through

prolonged or repeated

exposure.

[15]

Hazardous to the

Aquatic Environment

(Acute)

H400
Very toxic to aquatic

life.
[15]

Hazardous to the

Aquatic Environment

(Chronic)

H410

Very toxic to aquatic

life with long lasting

effects.

[15]

Experimental Protocol: Safety and Handling
1. Personal Protective Equipment (PPE):

Wear appropriate chemical-resistant gloves (tested according to EN 374), protective clothing,

and safety glasses with side shields or goggles.[16]

In case of inadequate ventilation, use a suitable respirator.[16]

2. Handling:

Handle in a well-ventilated area.[15]

Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://doi.nrct.go.th/admin/doc/doc_578875.pdf
https://prepchem.com/tri-n-octylamine/
https://doi.nrct.go.th/admin/doc/doc_578875.pdf
https://prepchem.com/tri-n-octylamine/
https://doi.nrct.go.th/admin/doc/doc_578875.pdf
https://prepchem.com/tri-n-octylamine/
https://prepchem.com/tri-n-octylamine/
https://prepchem.com/tri-n-octylamine/
https://prepchem.com/tri-n-octylamine/
https://www.researchgate.net/publication/251399336_Catalytic_Amination_of_Octanol_for_Synthesis_of_Trioctylamine_and_Catalyst_Characterization
https://www.researchgate.net/publication/251399336_Catalytic_Amination_of_Octanol_for_Synthesis_of_Trioctylamine_and_Catalyst_Characterization
https://prepchem.com/tri-n-octylamine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Do not eat, drink, or smoke in work areas.[16]

Wash hands thoroughly after handling.[16]

3. Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

Storage temperature should be below 30 °C.[2]

Keep away from incompatible materials and sources of ignition.[15]

4. First Aid Measures:

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[5]

Skin Contact: Wash off with soap and plenty of water.[5]

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a

physician.[5]

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious

person. Rinse mouth with water.[5]

Conclusion
Trioctylamine (CAS 1116-76-3) is a chemical of significant industrial and research importance.

Its utility as a solvent extractant in hydrometallurgy and for the purification of organic acids is

well-established. Furthermore, its role as an intermediate in the synthesis of pharmaceuticals

and other specialty chemicals underscores its versatility. Due to its hazardous nature, strict

adherence to safety protocols during handling and storage is imperative. This guide provides a

foundational understanding of Trioctylamine, offering detailed data and protocols to support its

safe and effective use in scientific and developmental applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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